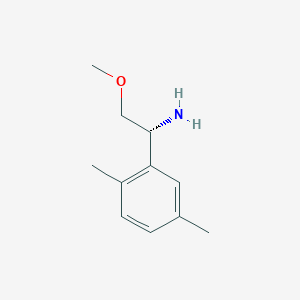

(R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine is a chiral amine compound with potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a 2,5-dimethylphenyl group attached to a methoxyethanamine backbone, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine may involve large-scale catalytic hydrogenation processes. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce secondary amines or other reduced forms.

Scientific Research Applications

®-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical agents.

Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

- (S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine

- 1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine (racemic mixture)

- 1-(2,5-Dimethylphenyl)-2-ethoxyethan-1-amine

Uniqueness

®-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This enantiomer may exhibit different pharmacological activities compared to its (S)-enantiomer or racemic mixture, making it valuable for targeted research and applications.

Biological Activity

(R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine, often referred to as a derivative of phenethylamine, has garnered interest in pharmacological research due to its potential psychoactive properties and biological activities. This compound is structurally related to other psychoactive substances, which have been shown to exhibit a range of effects on the central nervous system (CNS). Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the brain. The compound may act as a serotonin receptor agonist, similar to other members of the phenethylamine class. This interaction can lead to various effects, including mood enhancement and altered perception.

Biological Activity Overview

The biological activities associated with this compound include:

- Psychoactive Effects : As a potential psychoactive substance, it may induce effects such as euphoria, hallucinations, and altered sensory perception.

- Antidepressant Properties : Preliminary studies suggest that compounds in this class may exhibit antidepressant-like effects through modulation of serotonin pathways.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from damage, indicating potential therapeutic applications in neurodegenerative diseases.

1. Psychoactive Profile

A study conducted on various phenethylamines highlighted the psychoactive properties of this compound. In animal models, it was observed to elicit behaviors indicative of stimulant activity. The compound's affinity for serotonin receptors was noted as a significant factor contributing to its psychoactive profile .

2. Safety and Toxicology

Research into the safety profile of this compound indicates that while it may have therapeutic potential, there are concerns regarding its toxicity. Studies have shown that high doses can lead to adverse effects such as increased heart rate and agitation . Toxicological assessments are essential for determining safe dosage levels.

3. Analytical Methods for Detection

Quantitative analysis methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for detecting this compound in biological samples. These methods are critical for both clinical toxicology and forensic investigations .

Comparative Biological Activity Table

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Psychoactive effects; potential antidepressant | Serotonin receptor agonism |

| 25I-NBOMe | Hallucinogenic; stimulant | Serotonin receptor binding |

| 3-Methoxy-PCP | Dissociative effects | NMDA receptor antagonism |

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(1R)-1-(2,5-dimethylphenyl)-2-methoxyethanamine |

InChI |

InChI=1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(12)7-13-3/h4-6,11H,7,12H2,1-3H3/t11-/m0/s1 |

InChI Key |

OMHXOYQQRWBJGZ-NSHDSACASA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@H](COC)N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(COC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.